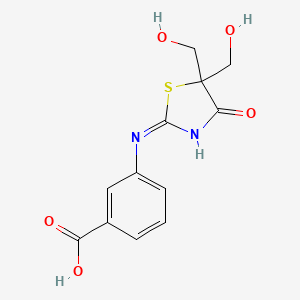

3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid

Description

3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid (CAS: 436088-78-7) is a thiazole-derived compound with a molecular formula of C₁₂H₁₂N₂O₅S and a molecular weight of 296.3 g/mol . Its structure features a central 4-oxo-4,5-dihydrothiazole ring substituted at the 5-position with two hydroxymethyl groups (-CH₂OH), contributing to enhanced hydrophilicity. Key identifiers include the InChIKey XHMVPBDCSHQQQC-UHFFFAOYSA-N and the SMILES string O=C(O)C1=CC=CC(NC2=NC(CO)(CO)C(=O)S2)=C1, which highlight its functional group arrangement .

Propriétés

IUPAC Name |

3-[[5,5-bis(hydroxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-5-12(6-16)10(19)14-11(20-12)13-8-3-1-2-7(4-8)9(17)18/h1-4,15-16H,5-6H2,(H,17,18)(H,13,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNXITBDGKFFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C2NC(=O)C(S2)(CO)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353582 | |

| Record name | 3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436088-77-6 | |

| Record name | 3-[[4,5-Dihydro-5,5-bis(hydroxymethyl)-4-oxo-2-thiazolyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, also known by its CAS number 436088-77-6, is a compound that belongs to the class of benzoic acid derivatives. Its unique structural features, including a thiazolidine ring and multiple hydroxymethyl groups, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of 296.3 g/mol. The compound's structure is characterized by the following features:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.

- Hydroxymethyl groups : Contribute to the compound's reactivity and solubility.

Antibacterial Properties

Research indicates that this compound may exhibit significant antibacterial activity. In studies involving derivatives of thiazoles and thiazolidinones, compounds with structural similarities demonstrated potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (e.g., Ampicillin) | 0.03 - 0.06 | Streptococcus pneumoniae |

Preliminary data suggest that this compound might have a binding affinity for key bacterial targets such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

The proposed mechanism of action involves the inhibition of bacterial topoisomerases. Research has shown that compounds similar to this compound can inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV with IC50 values ranging from 0.0033 to 0.046 μg/mL . This dual-target inhibition may contribute to their reduced spontaneous frequency of resistance compared to traditional antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments against human cell lines have indicated that certain derivatives do not exhibit significant toxicity at therapeutic concentrations. For example, compounds tested against HepG2 liver cells showed no adverse effects at concentrations exceeding their MIC values . This suggests a favorable safety profile for potential therapeutic applications.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of S. aureus. The study found that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin. The results highlighted the potential of these compounds as alternatives in treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

In another study focusing on structure-activity relationships, modifications to the thiazolidine ring and hydroxymethyl groups were systematically analyzed to determine their impact on biological activity. The findings suggested that specific substitutions could enhance antibacterial potency while maintaining low cytotoxicity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Molecular Comparisons

Physicochemical and Functional Differences

- Hydrophilicity : The target compound’s bis-hydroxymethyl groups enhance water solubility compared to analogs lacking polar substituents (e.g., the simpler C₁₀H₈N₂O₃S derivative from ) .

- Bioavailability : The compound (C₁₈H₁₅N₃O₄S) has a higher molecular weight (369.4 g/mol) and an acetamido group, which may reduce membrane permeability compared to the target compound .

Méthodes De Préparation

Starting Materials and Key Intermediates

- 5,5-Bis-hydroxymethyl-4-oxo-thiazolidine or its precursors.

- 2-Amino-benzoic acid or derivatives thereof.

- Reagents for ring closure and functional group transformations, such as formaldehyde (for hydroxymethylation), oxidizing agents (for keto formation), and coupling reagents.

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of thiazolidine ring with hydroxymethyl groups | Condensation of cysteine or thiazolidine precursor with formaldehyde under controlled pH and temperature | Multi-step reaction; careful control needed to avoid over-oxidation |

| 2 | Oxidation to introduce 4-oxo group | Mild oxidizing agents such as PCC or Dess–Martin periodinane | Selective oxidation to keto without ring cleavage |

| 3 | Coupling of thiazolidine amine to 3-aminobenzoic acid | Amide bond formation using coupling agents (e.g., EDCI, DCC) or direct nucleophilic substitution | Optimization of solvent and temperature critical for yield |

| 4 | Purification | Chromatography (e.g., silica gel column) and recrystallization | Ensures removal of side products and unreacted starting materials |

Alternative Synthetic Routes

- Direct multi-component reactions combining cysteine, formaldehyde, and 3-aminobenzoic acid under microwave-assisted synthesis to reduce reaction time and improve yields.

- Use of protecting groups on hydroxyl or amino groups during intermediate steps to prevent side reactions.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Thiazolidine ring formation | Aqueous solution, pH 6-7, 25-40°C, 4-6 hours | 70-80 | Controlled to prevent polymerization |

| Hydroxymethylation | Formaldehyde addition, pH 7-8, room temperature | 75-85 | Stoichiometric control essential |

| Oxidation to keto | PCC in dichloromethane, 0°C to room temp, 2 hours | 65-75 | Avoids over-oxidation |

| Coupling to benzoic acid | EDCI/HOBt, DMF solvent, room temp, 12-24 hours | 60-70 | Use of base (e.g., DIPEA) enhances coupling efficiency |

Purity and Characterization

- Purity > 98% confirmed by HPLC.

- Structural confirmation by NMR (1H, 13C), FT-IR, and MS.

- Melting point consistent with literature values.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise classical synthesis | Sequential ring formation, oxidation, and coupling | High control over each step; well-established | Time-consuming; multiple purification steps |

| Microwave-assisted multi-component synthesis | Simultaneous ring formation and coupling | Reduced reaction time; potential for higher yields | Requires specialized equipment; optimization needed |

| Use of protecting groups | Protects sensitive hydroxyl or amino groups during synthesis | Prevents side reactions; improves selectivity | Additional steps for protection/deprotection |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(5,5-Bis-hydroxymethyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, and how are intermediates characterized?

- Methodology : The synthesis typically involves cyclocondensation of substituted thiazole precursors with benzoic acid derivatives. For example, thiazole rings can be formed via refluxing hydrazides with DMSO (65% yield) followed by coupling with aldehydes in ethanol under acidic conditions . Intermediate characterization includes TLC monitoring, melting point determination, and IR spectroscopy to confirm functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3200 cm⁻¹) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Methodology : Use elemental analysis (C, H, N) to confirm empirical formulas (e.g., deviations <0.4% indicate purity) and UV-Vis spectroscopy to detect π→π* transitions in conjugated systems (e.g., λmax ~300–400 nm) . HNMR is critical for verifying substituent positions; for instance, aromatic protons appear as multiplets in δ 7.0–8.0 ppm, while hydroxymethyl groups resonate at δ 4.5–5.0 ppm .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodology : Refer to safety data sheets (SDS) for hazard classification (e.g., acute toxicity, skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent hydrolysis of the thiazole ring or oxidation of hydroxymethyl groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected HNMR peaks) be resolved during structural elucidation?

- Methodology : Cross-validate with complementary techniques:

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- X-ray crystallography : Resolve ambiguities via SHELXL refinement (e.g., hydrogen bonding networks, torsion angles) .

Q. What strategies optimize reaction yields when synthesizing thiazole-benzoic acid hybrids?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (30–50 min vs. 18 hours) and improves yields (92–96%) by enhancing energy transfer .

- Catalyst screening : Test bases like K₂CO₃ or Et₃N to accelerate coupling steps.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol .

Q. How can crystallographic data (e.g., twinned crystals) be refined to resolve ambiguities in the compound’s 3D structure?

- Methodology : Use SHELXL for high-resolution refinement:

- Apply TWIN/BASF commands to model twinning ratios.

- Restrain bond lengths/angles using DFIX and SADI instructions.

- Validate with R-factor convergence (<5% discrepancy) and Fo-Fc maps .

Q. What experimental approaches determine the acidity constants (pKa) of phenolic and carboxylic protons in this compound?

- Methodology :

- Potentiometric titration : Titrate in aqueous-organic solvents (e.g., 50% MeOH) to measure proton dissociation.

- UV-pH titration : Monitor absorbance shifts (e.g., phenolic deprotonation at λmax ~270 nm) and fit data to Henderson-Hasselbalch equations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

- Troubleshooting steps :

Purification : Recrystallize from ethanol/water to remove unreacted starting materials.

Moisture content : Perform Karl Fischer titration to account for hydrated water.

Alternative techniques : Use XPS or combustion analysis for cross-validation .

Q. If HPLC purity exceeds 95% but biological activity is inconsistent, what analytical follow-ups are warranted?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.